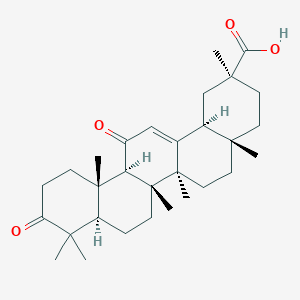
(+)-14balpha-3-Oxoglycyrrhetinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-14balpha-3-Oxoglycyrrhetinic acid is a derivative of glycyrrhetinic acid, which is a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizin, a major component of licorice root. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-14balpha-3-Oxoglycyrrhetinic acid typically involves the oxidation of glycyrrhetinic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is carried out in a suitable solvent, often acetone or dichloromethane, at controlled temperatures to ensure the selective oxidation of the desired functional group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
(+)-14balpha-3-Oxoglycyrrhetinic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: More oxidized triterpenoid derivatives.
Reduction: Alcohol derivatives of glycyrrhetinic acid.
Substitution: Various substituted glycyrrhetinic acid derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a starting material for the synthesis of novel triterpenoid derivatives.
Biology: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for conditions such as hepatitis, cancer, and inflammatory diseases.
Industry: Utilized in the formulation of cosmetics and skincare products due to its anti-inflammatory and skin-soothing properties.
作用機序
The mechanism of action of (+)-14balpha-3-Oxoglycyrrhetinic acid involves multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.
Antiviral: Interferes with viral replication by inhibiting key viral enzymes.
Anticancer: Induces apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways.
類似化合物との比較
Similar Compounds
Glycyrrhetinic acid: The parent compound from which (+)-14balpha-3-Oxoglycyrrhetinic acid is derived.
18β-Glycyrrhetinic acid: Another derivative with similar biological activities.
Glycyrrhizin: The glycoside form of glycyrrhetinic acid with distinct pharmacological properties.
Uniqueness
This compound is unique due to its specific oxidation state, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. Its enhanced anti-inflammatory and anticancer properties make it a valuable compound for further research and potential therapeutic applications.
特性
CAS番号 |
6184-16-3 |
|---|---|
分子式 |
C30H44O4 |
分子量 |
468.7 g/mol |
IUPAC名 |
(2S,4aS,6aR,6aS,6bR,8aR,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-1,3,4,5,6,6a,7,8,8a,11,12,14b-dodecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H44O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21,23H,8-15,17H2,1-7H3,(H,33,34)/t19-,21+,23-,26-,27+,28+,29-,30-/m1/s1 |
InChIキー |
QGWDYPREORDRIT-DSIOGZMYSA-N |
異性体SMILES |
C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)C(=O)O |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


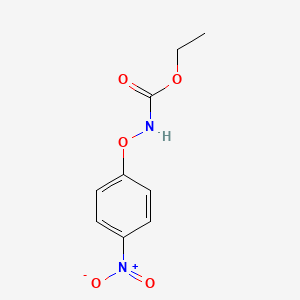

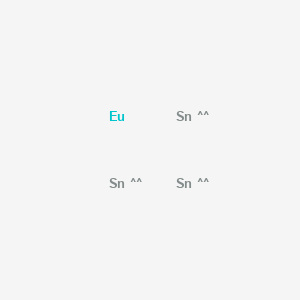

![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)


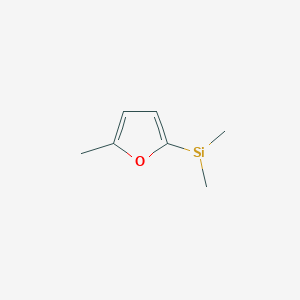
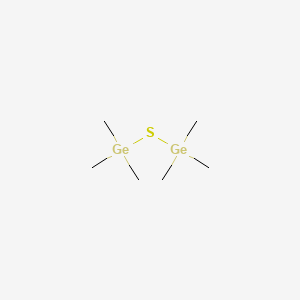

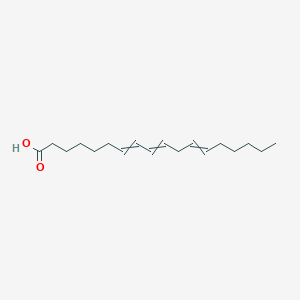


![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
